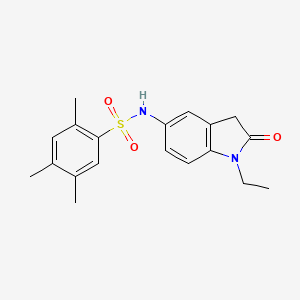

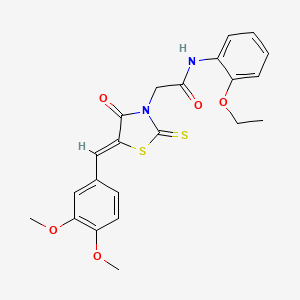

N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide" is a derivative of sulfonamide, a group known for its diverse biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their role as apoptosis inducers, enzyme inhibitors, and anticancer agents. The compound is structurally related to various sulfonamide derivatives that have been synthesized and evaluated for their biological activities in recent studies.

Synthesis Analysis

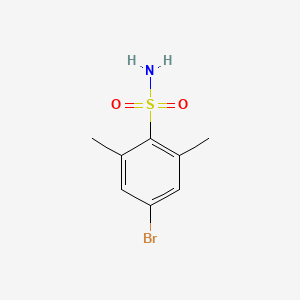

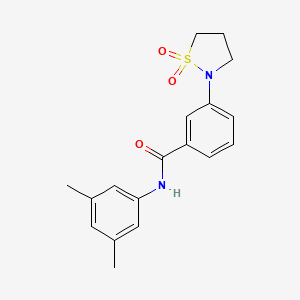

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds to introduce new functional groups that may enhance biological activity. For instance, substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were synthesized and identified as potent apoptosis inducers through structure-activity relationship (SAR) studies . Similarly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, showcasing the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For example, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to enhance COX-2 selectivity, which is important for anti-inflammatory activity . The crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was determined, providing insights into the molecular conformation and potential interaction sites for biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions to modify their structure and, consequently, their biological activity. The aminohalogenation reaction is one such example, leading to the synthesis of novel compounds with potential anticancer properties . The reactivity of the sulfonamide group allows for the introduction of different substituents, which can be strategically selected based on desired biological outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and molecular weight, are important for their pharmacokinetic profile and bioavailability. Compounds with improved aqueous solubility have been prepared and found to be highly active, suggesting that solubility is a key factor in the biological efficacy of these molecules . The crystallographic data provide additional information on the density and molecular geometry, which can be correlated with the compound's stability and reactivity .

Scientific Research Applications

Novel Brominated Flame Retardants

This review focuses on the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. The review connects data from the European Chemical Association on NBFRs with other scientific information, highlighting large knowledge gaps for many NBFRs not included in monitoring programs. This suggests a need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of similar compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods for Determining Antioxidant Activity

This review presents critical analysis of the most important tests used to determine the antioxidant activity, highlighting the detection mechanism, applicability, advantages, and disadvantages of these methods. This could provide a framework for analyzing the antioxidant properties of various chemical compounds, including those related to the compound (Munteanu & Apetrei, 2021).

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide

This review introduces and summarizes the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, providing insights into the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents. This could be relevant for understanding the chemical behavior and potential applications of similar compounds in pharmaceuticals (Kaneda, 2020).

Recent Advances in Sulfonamide-Based Medicinal Chemistry

This comprehensive review summarizes recent research based on the chemical structural modification of classical antibacterial aminobenzenesulfonamide and its derivatives. It covers wide medicinal applications and development values of sulfonamide compounds, which could be relevant for understanding the medical applications of compounds with similar functional groups (Shichao et al., 2016).

Ethylene Oxide Sterilization

This review describes the progress in terms of ethylene oxide sterilization, focusing on its application in new medical device development and sterilization. It analyzes the EO action mechanism and toxicity, offering insights into the use of chemical sterilization processes which might be applicable for substances with specific storage or handling requirements (Mendes, Brandão, & Silva, 2007).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLKWAKUISPYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)